2-Amino-4-Bromophenol
Overview
Description
2-Amino-4-Bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a white to off-white crystalline powder characterized by its amino and bromine functional groups. This compound is known for its applications in various chemical processes and is used as a reactant in the preparation of several derivatives .
Mechanism of Action
Target of Action
2-Amino-4-Bromophenol is a reactant used in the preparation of various biochemical compounds . It has been used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which are known to inhibit protein tyrosine phosphatase 1B . This enzyme plays a crucial role in insulin signaling and is considered a target for the treatment of type 2 diabetes and obesity .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, to form biaryl compounds . It is also involved in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation .
Biochemical Pathways
This compound affects several biochemical pathways. It is used in the synthesis of benzoxazole benzenesulfonamides, which are allosteric inhibitors of fructose-1,6-bisphosphatase . This enzyme is a key player in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For instance, by contributing to the synthesis of inhibitors of fructose-1,6-bisphosphatase, it can potentially influence glucose metabolism .
Biochemical Analysis
Biochemical Properties
2-Amino-4-Bromophenol plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors and reactants. It is used in the preparation of oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction and in the copper-catalyzed oxidative amination of benzoxazoles and related azoles . This compound interacts with enzymes such as protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase, acting as an inhibitor . These interactions are crucial for regulating enzyme activity and can influence various metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, its interaction with protein tyrosine phosphatase 1B can affect insulin signaling pathways, potentially impacting glucose metabolism . Additionally, its inhibitory effect on fructose-1,6-bisphosphatase can alter gluconeogenesis, affecting overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its inhibition of protein tyrosine phosphatase 1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation reactions . Similarly, its interaction with fructose-1,6-bisphosphatase involves binding to an allosteric site, leading to conformational changes that reduce enzyme activity . These molecular interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 130-135°C Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and improving metabolic balance. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase affects key metabolic pathways such as insulin signaling and gluconeogenesis . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, affecting overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-Bromophenol can be synthesized through various methods. One common method involves the reaction of 4-Bromophenol with ammonia. This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-Bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-4-Bromophenol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4-Bromo-2-aminophenol
- 2-Amino-5-chlorophenol
- 2-Amino-4-iodophenol
Comparison: 2-Amino-4-Bromophenol is unique due to its specific combination of amino and bromine functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and biological contexts .
Properties
IUPAC Name |
2-amino-4-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIPENGTGSNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326075 | |
Record name | 2-Amino-4-Bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-68-6 | |
Record name | 40925-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-Bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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